(2R)-2-[(oxan-4-yl)formamido]propanoic acid
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Overview
Description
(2R)-2-[(oxan-4-yl)formamido]propanoic acid is an organic compound with a unique structure that includes an oxane ring and a formamido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(oxan-4-yl)formamido]propanoic acid typically involves the formation of the oxane ring followed by the introduction of the formamido group and the propanoic acid moiety. One common synthetic route includes the cyclization of a suitable precursor to form the oxane ring, followed by the addition of formamide and subsequent functionalization to introduce the propanoic acid group. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(oxan-4-yl)formamido]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamido group to an amine or other reduced forms.
Substitution: The oxane ring and formamido group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(2R)-2-[(oxan-4-yl)formamido]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2R)-2-[(oxan-4-yl)formamido]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxane ring and formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. Pathways involved may include metabolic processes where the compound is metabolized to active forms that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxane-containing molecules and formamido derivatives. Examples are:
- (2R)-2-[(oxan-4-yl)amino]propanoic acid
- (2R)-2-[(oxan-4-yl)carbamoyl]propanoic acid
Uniqueness
(2R)-2-[(oxan-4-yl)formamido]propanoic acid is unique due to its specific combination of an oxane ring and a formamido group attached to a propanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1308966-56-4 |
---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
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